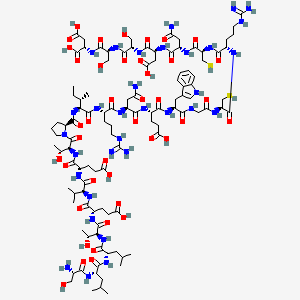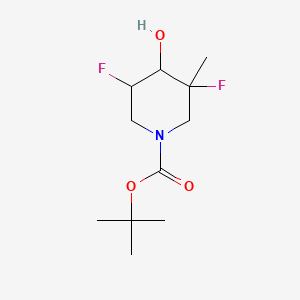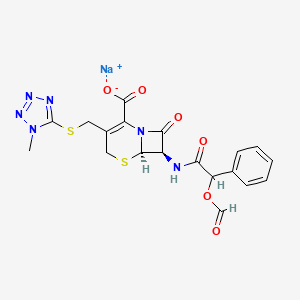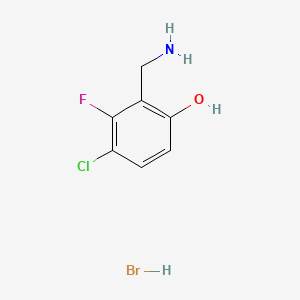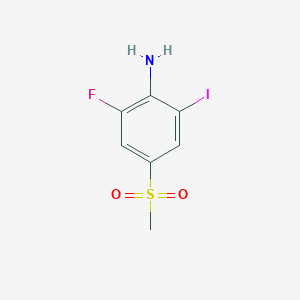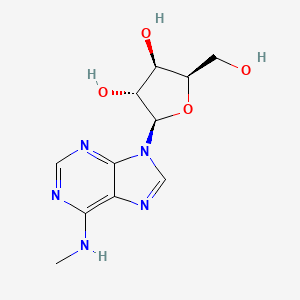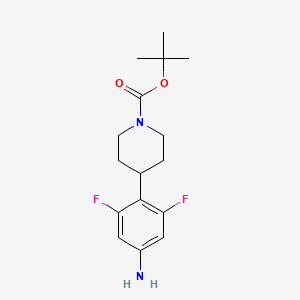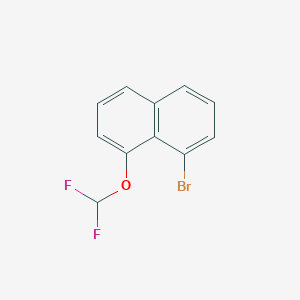
1-Bromo-8-(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O It is a derivative of naphthalene, where a bromine atom and a difluoromethoxy group are substituted at the 1 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-(difluoromethoxy)naphthalene can be synthesized through a multi-step process starting from naphthalene. The general synthetic route involves:
Bromination: Naphthalene is brominated to form 1-bromonaphthalene.
Methoxylation: The brominated naphthalene undergoes a reaction with difluoromethoxy reagents under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and methoxylation reactions, optimized for yield and purity. These methods may use catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and cyanides. Conditions often involve solvents like dimethylformamide (DMF) and catalysts.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as naphthoquinones or dihydronaphthalenes.
Scientific Research Applications
1-Bromo-8-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler derivative with only a bromine atom substituted at the 1 position.
8-Bromo-1-(difluoromethoxy)naphthalene: A positional isomer with the bromine and difluoromethoxy groups swapped.
1-Chloronaphthalene: A similar compound with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-8-(difluoromethoxy)naphthalene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H7BrF2O |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
1-bromo-8-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7BrF2O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
InChI Key |
ADGPMVKTAXLNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


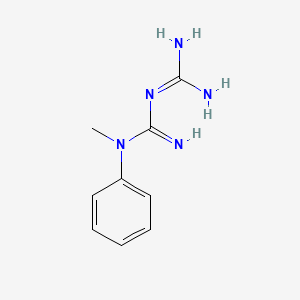

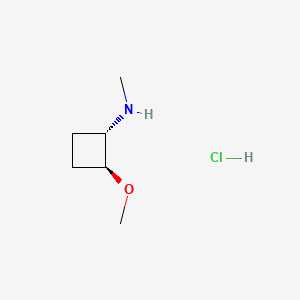
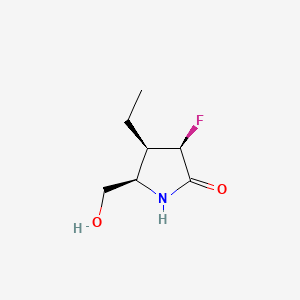
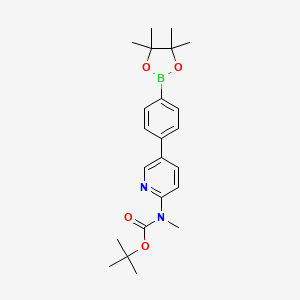
![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
